4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative characterized by a tert-butyl-substituted benzene core linked to a morpholine-furan-containing ethylamine moiety. Its molecular formula is C₂₁H₂₈N₂O₃, with a molecular weight of 392.92 g/mol (as the hydrochloride salt, C₂₁H₂₈N₂O₃·HCl) .
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C21H28N2O3/c1-21(2,3)17-8-6-16(7-9-17)20(24)22-15-18(19-5-4-12-26-19)23-10-13-25-14-11-23/h4-9,12,18H,10-11,13-15H2,1-3H3,(H,22,24) |
InChI Key |
XNRGLJTXKFBVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Furan Group: The furan group can be introduced via a Suzuki-Miyaura coupling reaction, where a furan boronic acid derivative is coupled with the benzamide core in the presence of a palladium catalyst.
Attachment of the Morpholine Group:
Chemical Reactions Analysis
4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide undergoes various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The morpholine group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted benzamides and furan derivatives.
Scientific Research Applications
4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound featuring a benzamide core with various functional groups. It has several scientific research applications, including uses in medicinal chemistry, organic synthesis, biological studies, and industrial applications.
Medicinal Chemistry
this compound is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies
It is used in studies to understand its interaction with biological targets, such as enzymes and receptors. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The furan and morpholine groups play a crucial role in its binding affinity and specificity.
Industrial Applications
The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
this compound can be compared with other similar compounds, such as:
- 4-tert-butyl-N-(2-furylmethyl)benzamide: This compound lacks the morpholine group, which may result in different biological activity and chemical reactivity.
- 4-tert-butyl-N-(2-chlorophenyl)benzamide: The presence of a chlorophenyl group instead of a furan group can significantly alter its chemical properties and applications.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The furan and morpholine groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents on the benzamide core or the ethylamine side chain. Selected examples include:
Structural Insights :
- Morpholine vs. Non-Morpholine Derivatives: Morpholine-containing analogs (e.g., the target compound and compound 2c) exhibit enhanced solubility compared to purely aromatic derivatives (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) due to morpholine’s polar oxygen atom .
- Halogen vs.
Physicochemical Properties
- Lipophilicity: The fluorophenoxyethyl derivative (logP = 4.89) is more lipophilic than morpholine-containing analogs, where the morpholine group likely reduces logP.
- Melting Points : Benzimidazole derivatives (e.g., 2c: 133.3–134.0 °C) have higher melting points than benzamides, suggesting stronger crystal packing due to planar benzimidazole cores.
Pharmacological and Toxicological Considerations
- 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide: The absence of morpholine may reduce metabolic stability compared to the target compound, as morpholine rings often resist oxidative degradation .
Biological Activity
4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{18}H_{25}N_{3}O_{2}
- Molecular Weight : 303.41 g/mol
The compound features a tert-butyl group, a furan moiety, and a morpholine ring, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of morpholine have shown efficacy against various bacterial strains:
| Compound Type | Target Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Morpholine Derivatives | E. coli | 50 µM |
| S. aureus | 75 µM | |
| S. agalactiae | 100 µM |
These findings suggest that the incorporation of furan and morpholine groups may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anticancer Activity
The biological activity of this compound has also been explored in the context of cancer treatment. Studies have reported that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms including:
- Cell Cycle Arrest : Compounds may interfere with the cell cycle, preventing cancer cells from proliferating.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in response to treatment with morpholine derivatives.
A notable study demonstrated that a related compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
Neurological Effects
Given the presence of the morpholine ring, there is potential for neuropharmacological applications. Morpholine derivatives are known to interact with neurotransmitter systems, and preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant-like effects in animal models.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of morpholine-based compounds against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a dose-dependent inhibition with promising MIC values.
- Case Study on Cancer Cell Lines : In vitro studies conducted on various cancer cell lines revealed that treatment with this class of compounds resulted in significant reductions in cell viability and increased rates of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
